Calcium myristate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

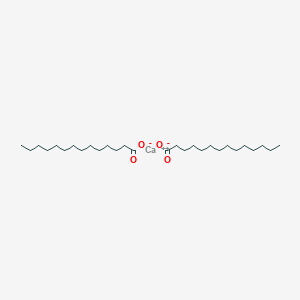

Structure

3D Structure of Parent

Properties

CAS No. |

15284-51-2 |

|---|---|

Molecular Formula |

C28H54CaO4 |

Molecular Weight |

494.8 g/mol |

IUPAC Name |

calcium;tetradecanoate |

InChI |

InChI=1S/2C14H28O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |

InChI Key |

LSFBQOPXRBJSSI-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

Other CAS No. |

15284-51-2 |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Calcium Myristate and Related Nanoparticles for Drug Delivery

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of calcium-based nanoparticles involving myristic acid, with a focus on their potential applications in the pharmaceutical sciences. While direct research on pure calcium myristate nanoparticles is limited, this document extrapolates from established methods for synthesizing metallic soaps and details the well-documented synthesis of myristic acid-coated calcium carbonate nanoparticles as a closely related and highly relevant alternative. This guide offers detailed experimental protocols, comprehensive characterization data, and visual workflows to support researchers in this field.

Introduction to Calcium-Based Nanoparticles

Calcium-based nanoparticles have garnered significant interest in biomedical applications due to their inherent biocompatibility, biodegradability, and low toxicity.[1] Materials such as calcium carbonate and calcium phosphate are being extensively investigated as carriers for therapeutic agents.[2][3] The incorporation of fatty acids like myristic acid can modify the surface properties of these nanoparticles, enhancing their hydrophobicity and interaction with biological membranes, which is advantageous for drug delivery applications.[4][5]

This guide will cover two primary areas:

-

A proposed methodology for the direct synthesis of This compound nanoparticles .

-

A detailed, evidence-based protocol for the synthesis and characterization of myristic acid-coated calcium carbonate nanoparticles .

Synthesis of this compound Nanoparticles

The direct synthesis of pure this compound nanoparticles is not extensively documented in peer-reviewed literature. However, a feasible approach can be adapted from established methods for the preparation of metallic soaps, such as calcium stearate, through a precipitation reaction.[6] This method involves the reaction between a soluble calcium salt and a soluble myristate salt in a controlled environment to promote the formation of nanoparticles.

Proposed Experimental Protocol: Precipitation Method

This protocol describes a laboratory-scale procedure for the synthesis of this compound nanoparticles.

Materials:

-

Calcium Chloride (CaCl₂)

-

Sodium Myristate (Na(C₁₄H₂₇O₂))

-

Ethanol

-

Deionized Water

-

Surfactant (e.g., Tween 80) - Optional, for stability

Procedure:

-

Preparation of Precursor Solutions:

-

Prepare a 0.1 M solution of Calcium Chloride in deionized water.

-

Prepare a 0.2 M solution of Sodium Myristate in a 1:1 ethanol/water mixture. Heating may be required to fully dissolve the sodium myristate.

-

-

Reaction:

-

In a reaction vessel, add the calcium chloride solution.

-

Under vigorous stirring, slowly add the sodium myristate solution dropwise to the calcium chloride solution. The molar ratio of myristate to calcium should be 2:1.

-

The formation of a white precipitate (this compound) should be observed immediately.

-

-

Nanoparticle Formation and Stabilization:

-

Continue stirring for 2-4 hours at room temperature to allow for particle growth and stabilization.

-

For enhanced stability and smaller particle size, a non-ionic surfactant can be added to the calcium chloride solution before the reaction.

-

-

Purification:

-

Collect the precipitate by centrifugation (e.g., 10,000 rpm for 20 minutes).

-

Wash the pellet multiple times with deionized water and then with ethanol to remove unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in a vacuum oven at 60°C overnight to obtain a fine powder of this compound nanoparticles.

-

Synthesis Workflow Diagram

Caption: Workflow for the proposed synthesis of this compound nanoparticles.

Synthesis of Myristic Acid-Coated Calcium Carbonate Nanoparticles

A more extensively studied approach is the synthesis of calcium carbonate (CaCO₃) nanoparticles with a surface modification using myristic acid. This method yields hydrophobic nanoparticles with a well-defined core-shell structure.

Experimental Protocol: Carbonation Method

This protocol is based on the carbonation of calcium hydroxide in the presence of myristic acid as a surface modifier.[4]

Materials:

-

Calcium Oxide (CaO)

-

Myristic Acid (MA)

-

Trisodium Phosphate (TSP) - as a crystallization inhibitor

-

Carbon Dioxide (CO₂) gas

-

Deionized Water

Procedure:

-

Slurry Preparation:

-

Prepare a calcium hydroxide (Ca(OH)₂) slurry by hydrating CaO in deionized water.

-

-

Addition of Modifiers:

-

Add the desired amount of trisodium phosphate (crystallization inhibitor) and myristic acid (surface modifier) to the Ca(OH)₂ slurry.

-

-

Carbonation:

-

Bubble CO₂ gas through the slurry under controlled temperature (e.g., 60°C) and constant stirring.[4] The carbonation reaction leads to the precipitation of CaCO₃.

-

The myristic acid adsorbs onto the surface of the forming CaCO₃ nanoparticles, preventing agglomeration and rendering the surface hydrophobic.

-

-

Purification:

-

Collect the resulting nanoparticles by filtration.

-

Wash the particles thoroughly with deionized water to remove any unreacted reagents.

-

-

Drying:

-

Dry the purified nanoparticles in an oven at 60°C.

-

Synthesis Workflow Diagram

Caption: Workflow for myristic acid-coated CaCO₃ nanoparticle synthesis.

Characterization of Nanoparticles

A comprehensive characterization is crucial to understand the physicochemical properties of the synthesized nanoparticles. The following techniques are commonly employed.

Characterization Techniques and Expected Results

| Technique | Abbreviation | Information Obtained | Expected Results for Myristic Acid-Coated CaCO₃ NPs |

| Transmission Electron Microscopy | TEM | Particle size, morphology, and size distribution. | Spherical or near-spherical nanoparticles.[4] |

| Scanning Electron Microscopy | SEM | Surface morphology and agglomeration state. | Can show agglomerates of primary nanoparticles.[7] |

| X-ray Diffraction | XRD | Crystalline structure and phase identification. | Peaks corresponding to the calcite phase of CaCO₃.[7] |

| Fourier-Transform Infrared Spectroscopy | FTIR | Chemical bonding and surface functional groups. | Characteristic peaks for carbonate (CaCO₃) and C-H stretching from myristic acid, confirming the coating.[7] |

| Dynamic Light Scattering | DLS | Hydrodynamic diameter and particle size distribution in suspension. | Provides the average particle size and polydispersity index (PDI). |

| Thermogravimetric Analysis | TGA | Thermal stability and quantification of surface coating. | Weight loss steps corresponding to the decomposition of myristic acid and CaCO₃. Myristic acid-coated particles show higher thermal stability.[4][5] |

| Zeta Potential Analysis | Surface charge and stability of colloidal suspension. | A negative zeta potential is expected, indicating moderate to good stability in suspension. |

Summary of Quantitative Data for Myristic Acid-Coated CaCO₃ Nanoparticles

The following table summarizes typical quantitative data reported in the literature.

| Parameter | Value | Technique | Reference |

| Average Particle Size (D50) | 60 ± 10 nm | SEM | [5] |

| Particle Size Distribution (D50) | 0.073 µm (73 nm) | DLS | [5] |

| Morphology | Spherical | TEM | [4] |

| Crystalline Phase | Calcite | XRD | [7] |

Applications in Drug Delivery

While specific applications for pure this compound nanoparticles are yet to be explored, the properties of myristic acid-coated calcium carbonate nanoparticles make them promising candidates for drug delivery systems.[8][9]

Key Advantages for Drug Delivery:

-

Biocompatibility: Calcium carbonate is a major component of bone and is well-tolerated by the body.[8]

-

pH-Sensitivity: CaCO₃ is stable at physiological pH but dissolves in the acidic microenvironment of tumors or within endosomes/lysosomes of cells, allowing for targeted drug release.[8]

-

Hydrophobic Surface: The myristic acid coating can enhance the encapsulation of hydrophobic drugs and facilitate interaction with cell membranes.

-

Controlled Release: The nanoparticle matrix can provide a sustained release profile for the encapsulated therapeutic agent.[8]

Potential Signaling Pathway for Nanoparticle-Mediated Drug Delivery

The diagram below illustrates a generalized pathway for the cellular uptake and action of drug-loaded nanoparticles targeting cancer cells.

Caption: Generalized pathway of nanoparticle uptake and drug release in a target cell.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of calcium-based nanoparticles incorporating myristic acid. While the direct synthesis of this compound nanoparticles requires further research, a robust methodology can be proposed based on established chemical principles. The well-documented synthesis of myristic acid-coated calcium carbonate nanoparticles offers a viable and effective alternative for developing novel drug delivery systems. The detailed protocols, characterization data, and workflow diagrams presented herein serve as a valuable resource for researchers and professionals in the field of pharmaceutical nanotechnology. Future work should focus on optimizing the direct synthesis of this compound nanoparticles and evaluating their efficacy in preclinical drug delivery models.

References

- 1. jnanoparticle.com [jnanoparticle.com]

- 2. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cetem.gov.br [cetem.gov.br]

- 5. researchgate.net [researchgate.net]

- 6. US5356544A - Method for the preparation of metal soap aqueous dispersions - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Development of Drug Delivery System Using Bio based Calcium carbonate Nanoparticles – TechConnect Briefs [briefs.techconnect.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Myristate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the crystal structure of calcium myristate (calcium bis(tetradecanoate)). While a complete single-crystal X-ray structure determination is not publicly available in the refereed literature, this document synthesizes the existing data from powder X-ray diffraction (XRD) studies and analogous calcium carboxylate structures to offer a detailed analysis.

Introduction

This compound, the calcium salt of myristic acid, is a metallic soap with a wide range of applications, including as a lubricant, stabilizer, and in pharmaceuticals and cosmetics. Its physicochemical properties are intrinsically linked to its solid-state structure. Understanding the crystalline arrangement of this compound is crucial for controlling its performance in various applications and for its development in drug delivery systems.

This guide summarizes the known structural parameters, details the experimental protocols for its analysis, and provides visualizations to aid in the conceptualization of its molecular arrangement.

Physicochemical and Structural Data

The primary method for elucidating the crystal structure of this compound has been powder X-ray diffraction (XRD). This technique provides information about the long-range order and repeating units within the crystalline material.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₅₄CaO₄ | |

| Molecular Weight | 494.81 g/mol | |

| IUPAC Name | Calcium bis(tetradecanoate) | |

| Long Spacing (d) | 40.58 Å | [1] |

| Inferred Crystal System | Likely Monoclinic or Triclinic | |

| Inferred Space Group | Unknown (Analogous compounds suggest P2₁/a) | |

| Structural Motif | Lamellar, single-layer structure | [1] |

Note: The crystal system and space group are inferred from studies on other long-chain calcium carboxylates and have not been definitively determined for this compound.

Inferred Crystal Structure

Based on XRD data, this compound is understood to adopt a lamellar, or layered, crystal structure. This is a common motif for metallic soaps. The key features of this structure are:

-

Ionic Layers: Planar sheets of calcium ions (Ca²⁺) form the backbone of the structure.

-

Carboxylate Coordination: The carboxylate head groups (-COO⁻) of the myristate anions chelate and bridge the calcium ions, creating a stable, coordinated network.

-

Aliphatic Chains: The long, hydrophobic myristate chains (C₁₃H₂₇) extend outwards from the ionic layers. These chains are typically in an all-trans, zig-zag conformation, allowing for dense packing.

-

Bilayer Arrangement: The aliphatic chains from adjacent ionic layers interdigitate, creating a bilayer structure. The "long spacing" of 40.58 Å observed in XRD corresponds to the thickness of this bilayer.[1]

This layered arrangement results in the characteristic waxy feel of metallic soaps and their utility as lubricants.

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural analysis of this compound.

A common method for synthesizing this compound is through a precipitation reaction:

-

Preparation of Sodium Myristate: Myristic acid is dissolved in an aqueous solution of sodium hydroxide with heating to form sodium myristate.

-

Preparation of Calcium Chloride Solution: A stoichiometric amount of calcium chloride (CaCl₂) is dissolved in deionized water.

-

Precipitation: The calcium chloride solution is added dropwise to the hot sodium myristate solution with constant stirring. This compound precipitates out as a white, insoluble solid.

-

Washing and Drying: The precipitate is collected by filtration, washed repeatedly with hot deionized water to remove any unreacted starting materials and byproducts (such as sodium chloride), and then dried in an oven or under vacuum.

Powder XRD is the primary technique for analyzing the crystalline structure of this compound.

-

Sample Preparation: The dried this compound powder is finely ground using an agate mortar and pestle to ensure a random orientation of the crystallites. The fine powder is then packed into a sample holder, and the surface is flattened to be coplanar with the holder's surface.

-

Data Collection:

-

Instrument: A powder diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å) is typically used.

-

Scan Range: Data is collected over a 2θ range, for example, from 2° to 60°.

-

Scan Speed: A slow scan speed is used to obtain good signal-to-noise ratio.

-

Optics: Bragg-Brentano geometry is commonly employed.

-

-

Data Analysis:

-

Phase Identification: The resulting diffraction pattern is compared to databases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the crystalline phases present.

-

Long Spacing Calculation: The prominent low-angle diffraction peak is used to calculate the long spacing (d) of the lamellar structure using Bragg's Law (nλ = 2d sinθ).

-

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and a schematic of the inferred crystal structure of this compound.

Conclusion and Future Outlook

The crystal structure of this compound is characterized by a lamellar arrangement with a long spacing of 40.58 Å, as determined by powder X-ray diffraction.[1] This structure, common to many metallic soaps, consists of ionic planes of calcium ions coordinated by the carboxylate head groups of the myristate chains, which are extended and interdigitated. While this model provides a good understanding of its properties, a full single-crystal structure determination would provide more precise data on bond lengths, bond angles, and the exact packing arrangement of the aliphatic chains. Such a study would be invaluable for the computational modeling and rational design of this compound-based materials for advanced applications in pharmaceuticals and materials science. Further research using techniques such as solid-state NMR and high-resolution electron microscopy could also provide additional insights into the local atomic environment and morphology of this important material.

References

Solubility of Calcium Myristate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium myristate in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document also includes information on the solubility of analogous calcium salts of other long-chain fatty acids, namely calcium palmitate and calcium oleate, to provide a broader understanding. Furthermore, detailed experimental protocols for determining the solubility of sparingly soluble metallic soaps are presented, alongside a conceptual framework illustrating the key factors influencing this critical physicochemical property.

Quantitative Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Calcium Palmitate | Chloroform | Not Specified | Approximately 0.3 mg/mL | [1] |

| Benzene | Not Specified | Slightly Soluble | [2] | |

| Ethanol | Not Specified | Insoluble | [3] | |

| Ether | Not Specified | Insoluble | [3] | |

| Acetone | Not Specified | Insoluble | [2] | |

| Calcium Oleate | Ethanol | Not Specified | Soluble | [4] |

| Benzene | Not Specified | Soluble | [5][6] | |

| Chloroform | Not Specified | Soluble | [6] | |

| Ether | Not Specified | Insoluble | [5][6] | |

| Acetone | Not Specified | Insoluble | [5][6] | |

| Water | 25 | 0.04 g / 100 mL | [6] | |

| Water | 50 | 0.03 g / 100 mL | [6] |

Note: The terms "soluble," "slightly soluble," and "insoluble" are qualitative descriptions and can vary between sources. For precise applications, experimental determination of solubility is highly recommended.

Factors Influencing Solubility

The solubility of this compound, like other metallic soaps, is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. Understanding these factors is crucial for solvent selection and process design in research and drug development.[7]

A diagram illustrating the key factors influencing the solubility of calcium soaps is provided below.

Solute Properties

-

Metal Cation: The nature of the metal ion plays a significant role. Divalent cations like calcium (Ca²⁺) form soaps that are generally less soluble in polar solvents compared to their monovalent alkali metal counterparts (e.g., sodium or potassium myristate).[7]

-

Fatty Acid Chain Length: The long hydrocarbon tail of myristic acid (a 14-carbon saturated fatty acid) imparts a significant non-polar character to the molecule. Generally, longer fatty acid chains lead to increased solubility in non-polar organic solvents and decreased solubility in polar solvents.[7]

Solvent Properties

-

Polarity: The principle of "like dissolves like" is fundamental. Non-polar solvents, such as benzene and chloroform, are more likely to dissolve this compound due to favorable van der Waals interactions with the long hydrocarbon chains of the myristate anions.[6][7] Polar solvents, like water, ethanol, and acetone, are generally poor solvents for this compound.[2][3][5][6]

-

Molecular Structure and Hydrogen Bonding: The ability of a solvent to form hydrogen bonds can also influence solubility. Solvents that can interact with the carboxylate head of the soap molecule may enhance solubility, although this is less significant for divalent metal soaps compared to the overall polarity.

Experimental Conditions

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid. However, for some salts, the dissolution process can be exothermic, leading to decreased solubility with increasing temperature.[8] The temperature dependence of this compound solubility in organic solvents should be determined experimentally for specific applications.

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

Experimental Protocols for Solubility Determination

For sparingly soluble compounds like this compound, several experimental methods can be employed to determine solubility in organic solvents. The choice of method depends on the required accuracy, the nature of the solvent, and the available analytical instrumentation.

General Experimental Workflow

The following diagram outlines a general workflow for the experimental determination of solubility.

Shake-Flask Method (Gravimetric Finish)

This is a classical and widely used method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, inert container (e.g., a screw-capped glass vial). The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The container is agitated (e.g., using a mechanical shaker or a magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored throughout the experiment.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a suitable membrane filter that does not interact with the solvent or solute.

-

Analysis: A known volume or mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Calculation: The container with the dried solute is weighed again. The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent.

Spectroscopic Methods

If this compound exhibits a suitable chromophore or can be derivatized to produce one, UV-Vis spectroscopy can be used for quantification.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at a specific wavelength (λmax) to construct a calibration curve (absorbance vs. concentration).

-

Saturated Solution Preparation and Separation: A saturated solution is prepared and the solid phase is separated as described in the shake-flask method.

-

Analysis: The saturated solution is appropriately diluted with the solvent to bring its concentration within the linear range of the calibration curve. The absorbance of the diluted solution is measured.

-

Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Conductometric Method

For sparingly soluble salts in solvents with a sufficiently low conductivity, a conductometric method can be employed. This method relies on the increase in the conductivity of the solvent due to the presence of dissolved ions.

Methodology:

-

Solvent Conductivity Measurement: The conductivity of the pure solvent is measured.

-

Saturated Solution Preparation: A saturated solution of this compound is prepared in the solvent.

-

Conductivity Measurement of Saturated Solution: The conductivity of the clear, saturated solution is measured.

-

Calculation: The conductivity of the dissolved salt is determined by subtracting the conductivity of the pure solvent from that of the saturated solution. The molar conductivity at infinite dilution needs to be known or estimated to calculate the molar concentration (solubility) of the salt.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents remains scarce, an understanding of the behavior of analogous calcium soaps and the fundamental principles governing solubility provides a strong basis for its application in research and development. For projects requiring precise solubility values, the experimental protocols detailed in this guide can be employed to generate reliable data. The interplay of solute and solvent properties, along with experimental conditions, underscores the importance of a systematic approach to solvent selection and process optimization in formulations and applications involving this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Cas 542-42-7,CALCIUM PALMITATE | lookchem [lookchem.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Buy Calcium oleate (EVT-467432) | 142-17-6 [evitachem.com]

- 5. CALCIUM OLEATE CAS#: 142-17-6 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Analysis of Calcium Myristate: A Technical Guide

Introduction: Calcium myristate, the calcium salt of myristic acid (tetradecanoic acid), is a metallic soap with applications in various fields, including cosmetics as a surfactant, and in the food industry as an anticaking agent or emulsifier.[1][2][3] Its chemical formula is Ca(C₁₄H₂₇O₂)₂.[1] For researchers, scientists, and drug development professionals, precise characterization of this compound is critical for quality control, formulation development, and understanding its physicochemical properties. This technical guide provides an in-depth overview of the core spectroscopic techniques—Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of this compound. It includes detailed experimental protocols, data interpretation, and workflow visualizations.

Synthesis of this compound

A common method for synthesizing this compound is through a direct reaction between myristic acid and a calcium source, such as calcium hydroxide.

Typical Protocol: Myristic acid is mixed with a stoichiometric amount of calcium hydroxide and stirred at a moderately elevated temperature (e.g., 35-40°C).[4] A small amount of a catalyst like acetic acid can be added.[4] The reaction is exothermic, and the mixture typically transforms into a white, voluminous powder, which is the solid this compound product.[4]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule.[5] For this compound, it is particularly useful for confirming the formation of the carboxylate salt from the carboxylic acid precursor. The analysis relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[5]

Experimental Protocol

Solid samples of this compound can be analyzed using several methods, with Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method being the most common.[6][7]

a) Attenuated Total Reflectance (ATR) Method:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to eliminate interference from atmospheric CO₂ and water.[8]

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.[8]

-

Data Acquisition: Collect the sample spectrum. Typical settings include a resolution of 4 cm⁻¹ over a wavenumber range of 4000-650 cm⁻¹, with 45-100 scans co-added to improve the signal-to-noise ratio.[8]

-

Cleaning: Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., ethanol).[8]

b) KBr Pellet Method:

-

Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation: Place the mixture into a pellet die and apply pressure with a hydraulic press to form a thin, transparent, or translucent pellet.[6][7]

-

Data Acquisition: Place the pellet in the FTIR sample holder and collect the spectrum, using a blank KBr pellet for the background reading.[7]

FTIR Data for this compound

The most significant feature in the FTIR spectrum of this compound, compared to myristic acid, is the change in the carboxyl group region. The characteristic C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) disappears and is replaced by two distinct bands corresponding to the carboxylate anion (COO⁻).[9][10]

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2955 | ν_as(CH₃) | Asymmetric C-H stretching of terminal methyl group. |

| ~2918 | ν_as(CH₂) | Asymmetric C-H stretching of methylene groups in the alkyl chain.[10] |

| ~2850 | ν_s(CH₂) | Symmetric C-H stretching of methylene groups.[10] |

| ~1578 | ν_as(COO⁻) | Asymmetric stretching of the carboxylate group. This is a key indicator of salt formation.[10] |

| ~1540 | ν_as(COO⁻) | A second asymmetric stretching band, often seen in bidentate coordination structures of metal soaps. |

| ~1465 | δ(CH₂) | Methylene scissoring/bending vibration. |

| ~1410 | ν_s(COO⁻) | Symmetric stretching of the carboxylate group.[9] |

| ~720 | ρ(CH₂) | Methylene rocking vibration. |

Note: Exact peak positions can vary slightly based on the sample's crystallinity and hydration state.

FTIR Experimental Workflow

Caption: Workflow for FTIR analysis of this compound.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR.[11] It relies on the inelastic scattering of monochromatic light (Raman scattering), usually from a laser source.[12] While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds, such as the C-C backbone of the alkyl chains in this compound.

Experimental Protocol

For a solid powder like this compound, the sample is typically analyzed directly with minimal preparation.

-

Sample Placement: Place a small amount of the this compound powder on a microscope slide or into a sample holder.

-

Instrument Setup: Place the sample under the microscope objective of the Raman spectrometer.

-

Focusing: Focus the laser onto the sample surface. For heterogeneous powders, it may be beneficial to analyze multiple spots to obtain a representative spectrum.[13]

-

Data Acquisition: Collect the Raman spectrum. Key parameters include the choice of laser wavelength (e.g., 532 nm or 785 nm to avoid fluorescence), laser power, and acquisition time. The spectrum is recorded as the intensity of scattered light versus the Raman shift (in cm⁻¹).[11]

Raman Data for this compound

The Raman spectrum of this compound is dominated by signals from the long hydrocarbon chains.

| Raman Shift (cm⁻¹) | Vibrational Mode | Description |

| ~2882 | ν_as(CH₂) | Asymmetric C-H stretching of methylene groups.[14] |

| ~2845 | ν_s(CH₂) | Symmetric C-H stretching of methylene groups. |

| ~1441 | δ(CH₂) | Methylene scissoring/bending vibration.[9] |

| ~1295 | τ(CH₂) | Methylene twisting mode.[9] |

| ~1128 | ν(C-C) | Skeletal C-C stretching (trans conformation).[9] |

| ~1063 | ν(C-C) | Skeletal C-C stretching (trans conformation).[9] |

Note: The carboxylate (COO⁻) stretches are also Raman active but are often weaker compared to the hydrocarbon chain vibrations in metal soaps.

Raman Experimental Workflow

Caption: Workflow for Raman analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by probing the magnetic properties of their nuclei. For this compound, ¹H (proton) and ¹³C NMR are the most relevant techniques. A significant challenge for NMR analysis of metallic soaps is their poor solubility in common deuterated solvents.[15]

Experimental Protocol

Proper sample preparation is critical for obtaining a high-quality NMR spectrum.[15]

-

Solvent Selection: Choose a deuterated solvent in which this compound is sufficiently soluble. This may require testing non-standard solvents like deuterated pyridine or dimethyl sulfoxide (DMSO-d₆).

-

Sample Dissolution: Dissolve an appropriate amount of the sample in the chosen solvent (e.g., 5-25 mg for ¹H NMR, 10-50 mg for ¹³C NMR) in about 0.6-0.7 mL of solvent.[16][17] The solution must be homogeneous.[15]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[16][17] Suspended solids can severely degrade spectral quality.[16]

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.[16] Standard ¹H and ¹³C spectra are then acquired.

NMR Data for this compound (Predicted)

Direct NMR data for this compound is not widely published. The following data is predicted based on the known spectrum of myristic acid and the chemical changes upon deprotonation to form the salt.[18][19]

¹H NMR Data (Predicted)

The spectrum will be dominated by signals from the alkyl chain. The acidic proton of the myristic acid carboxyl group (~12 ppm) will be absent.

| Chemical Shift (ppm) | Multiplicity | Protons | Assignment |

| ~2.1-2.2 | t | 2H | α-CH₂ (C2) |

| ~1.5-1.6 | m | 2H | β-CH₂ (C3) |

| ~1.2-1.4 | m | 20H | -(CH₂)₁₀- (C4-C13) |

| ~0.8-0.9 | t | 3H | -CH₃ (C14) |

¹³C NMR Data (Predicted)

The largest change relative to myristic acid will be observed for the carboxyl carbon (C1).

| Chemical Shift (ppm) | Assignment |

| ~180-182 | C1 (COO⁻) |

| ~34-35 | C2 |

| ~32 | C12 |

| ~29-30 | C4-C11 |

| ~25 | C3 |

| ~22-23 | C13 |

| ~14 | C14 (-CH₃) |

Note: The exact chemical shifts are highly dependent on the solvent used.

NMR Experimental Workflow

Caption: Workflow for NMR analysis of this compound.

Conclusion

The spectroscopic analysis of this compound using FTIR, Raman, and NMR provides a comprehensive characterization of the material. FTIR is ideal for confirming the formation of the carboxylate salt. Raman spectroscopy offers detailed information on the structure of the hydrocarbon backbone. NMR, while challenged by solubility issues, provides the most detailed structural elucidation of the molecule. Together, these techniques form a powerful analytical toolkit for researchers and scientists working with this compound, ensuring its identity, purity, and structural integrity in various applications.

References

- 1. This compound | C28H54CaO4 | CID 27178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Temporary title [webprod.hc-sc.gc.ca]

- 3. Showing Compound this compound (FDB009057) - FooDB [foodb.ca]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 13. Effect of powder sample properties on chemical analysis by Raman spectroscopy - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. organomation.com [organomation.com]

- 16. NMR Sample Preparation [nmr.chem.umn.edu]

- 17. How to make an NMR sample [chem.ch.huji.ac.il]

- 18. researchgate.net [researchgate.net]

- 19. Myristic acid(544-63-8) 13C NMR spectrum [chemicalbook.com]

The Calcium-Myristoyl Switch: An In-Depth Technical Guide to its Interaction with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interplay between calcium signaling and protein lipidation is a critical nexus in cellular communication, governing a myriad of physiological processes. A key mechanism at the heart of this regulation is the calcium-myristoyl switch . This phenomenon describes the calcium-dependent reversible association of N-terminally myristoylated proteins with cellular membranes. In the absence of calcium, the myristoyl group is typically sequestered within a hydrophobic pocket of the protein. Upon an increase in intracellular calcium concentration, a conformational change is induced, leading to the extrusion of the myristoyl group, which then acts as a hydrophobic anchor, facilitating the protein's localization to and interaction with lipid bilayers.[1] This guide provides a comprehensive technical overview of the calcium-myristoyl switch, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to aid researchers in this field.

Quantitative Data on Calcium-Myristoyl Switch Proteins

The interaction of calcium-myristoyl switch proteins with lipid bilayers is characterized by specific binding affinities and stoichiometries, which are crucial for their function as cellular sensors. The following tables summarize key quantitative data for recoverin, a well-characterized calcium-myristoyl switch protein.

| Parameter | Myristoylated Recoverin | Unmyristoylated Recoverin | Lipid System | Reference |

| Ca2+ Binding Affinity (Kd) | Apparent Kd = 17 µM | Kd1 = 0.11 µM, Kd2 = 6.9 µM | - | [2] |

| Hill Coefficient (n) | 1.75 | - | - | [2] |

| Ca2+ Concentration for Half-Maximal Membrane Binding | 2.1 µM | No binding | Rod Outer Segment Membranes | [3][4] |

| Adhesion Force | 48 ± 5 pN | No binding | Supported Phospholipid Bilayers | [5] |

Table 1: Calcium Binding and Membrane Interaction Parameters for Recoverin. This table highlights the significant impact of myristoylation on the calcium binding properties and membrane association of recoverin. Myristoylation induces cooperativity in calcium binding and is essential for the calcium-dependent interaction with lipid membranes.[2][3][4][5]

| Lipid System | Experimental Condition | Effect of Calcium | Reference |

| Dimyristoylphosphatidylglycerol (DMPG) Bilayer | Molecular Dynamics Simulation | Decreases area per molecule to 47.4 ± 0.5 Ų | [6] |

| Dimyristoylphosphatidylserine (DMPS) Bilayer | Molecular Dynamics Simulation | Decreases area per molecule to 47.3 ± 0.5 Ų | [6] |

| Phosphatidylcholine Vesicles | Membrane Binding Assay | Induces binding of myristoylated recoverin | [3][4] |

| Anionic Phospholipid Vesicles | Fluorescence Studies | Induces lipid phase separations | [7] |

Table 2: Influence of Calcium on Lipid Bilayer Properties in the Context of Myristoylated Protein Interaction. Calcium ions not only trigger the myristoyl switch but also directly affect the physical properties of the lipid bilayer, which can further modulate protein-membrane interactions.[3][4][6][7]

Experimental Protocols

A variety of biophysical and biochemical techniques are employed to investigate the intricacies of the calcium-myristoyl switch. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC) for Protein-Lipid Interactions

ITC is a powerful technique to directly measure the thermodynamic parameters of binding events.[2][3][8]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a myristoylated protein to lipid vesicles.

Materials:

-

Purified myristoylated protein

-

Small unilamellar vesicles (SUVs) of desired lipid composition

-

ITC instrument

-

Degassed buffer (e.g., Tris-HCl, HEPES) with a defined calcium concentration

Procedure:

-

Prepare SUVs by sonication or extrusion to obtain a homogenous population of vesicles.

-

Thoroughly degas the protein solution, vesicle suspension, and buffer to prevent bubble formation.

-

Load the protein solution into the ITC syringe (typically at a concentration 10-20 times the expected Kd).

-

Fill the sample cell with the vesicle suspension (at a concentration that allows for a measurable heat change upon binding).

-

Perform a series of small injections of the protein solution into the vesicle suspension while monitoring the heat change.

-

As a control, titrate the protein into buffer alone to account for the heat of dilution.

-

Subtract the control data from the experimental data and fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic insights into the conformational changes of the protein and its interaction with the lipid bilayer.[9][10][11][12]

Objective: To visualize the calcium-induced extrusion of the myristoyl group and its insertion into the lipid bilayer.

Software:

-

GROMACS, NAMD, or AMBER for running the simulation.

-

VMD or PyMOL for visualization and analysis.

-

CHARMM-GUI for building the initial system.[13]

Procedure:

-

System Setup:

-

Obtain the protein structure (e.g., from the PDB). If the myristoyl group is absent, it needs to be modeled onto the N-terminus.

-

Build a lipid bilayer with the desired lipid composition using a tool like CHARMM-GUI.

-

Place the protein near the bilayer surface.

-

Solvate the system with water and add ions (including a specific concentration of Ca²⁺) to neutralize the system and mimic physiological conditions.

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes in the initial configuration.

-

Equilibration:

-

Perform a short simulation with position restraints on the protein and lipid headgroups to allow the solvent and lipid tails to equilibrate.

-

Gradually release the restraints in a series of short simulations to allow the entire system to relax.

-

-

Production Run: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to observe the conformational changes and binding events.

-

Analysis: Analyze the trajectory to measure parameters such as the distance of the myristoyl group from the protein core, its insertion depth into the bilayer, root-mean-square deviation (RMSD) of the protein, and interactions between the protein and lipid molecules.

Flow Dialysis for Calcium Binding Assays

Flow dialysis is a technique to measure the binding of small ligands, such as calcium ions, to macromolecules.[14][15]

Objective: To determine the calcium binding affinity and stoichiometry of a myristoylated protein.

Materials:

-

Purified protein (myristoylated and unmyristoylated forms)

-

Flow dialysis apparatus with a semi-permeable membrane (with a molecular weight cutoff that retains the protein but allows free passage of calcium ions)

-

Buffer containing varying concentrations of ⁴⁵Ca²⁺ (a radioactive isotope of calcium)

-

Scintillation counter

Procedure:

-

Place the protein solution in the upper chamber of the dialysis cell, separated from the lower chamber by the semi-permeable membrane.

-

Pump buffer containing a known concentration of ⁴⁵Ca²⁺ through the lower chamber at a constant flow rate.

-

Collect fractions of the dialysate from the lower chamber over time.

-

At equilibrium, the concentration of free ⁴⁵Ca²⁺ in the upper and lower chambers will be equal.

-

Measure the radioactivity of the collected fractions using a scintillation counter to determine the concentration of free ⁴⁵Ca²⁺.

-

The total concentration of calcium in the upper chamber is the sum of free and protein-bound calcium. The concentration of bound calcium can be calculated by subtracting the free calcium concentration from the total known calcium concentration.

-

Repeat the experiment with different total calcium concentrations to generate a binding curve.

-

Fit the binding curve to determine the dissociation constant (Kd) and the number of binding sites.

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided below to illustrate the core concepts and experimental processes.

References

- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 2. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Intermembrane contact affects calcium binding to phospholipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calcium-induced compaction and clustering of vesicles tracked with molecular resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium-induced lipid phase separations and interactions of phosphatidylcholine/anionic phospholipid vesicles. Fluorescence studies using carbazole-labeled and brominated phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sfu.ca [sfu.ca]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]

- 12. "Calcium-induced interaction of phospholipid vesicles and bilayer lipid" by Nejat Düzgüneş and Shinpei Ohki [scholarlycommons.pacific.edu]

- 13. youtube.com [youtube.com]

- 14. Quantitative Analysis of Ca2+-Binding by Flow Dialysis | Springer Nature Experiments [experiments.springernature.com]

- 15. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]

In Vitro Cytotoxicity of Calcium Myristate on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium myristate, the salt of the saturated fatty acid myristic acid, holds potential as a cytotoxic agent for investigation in oncology and other therapeutic areas. Myristoylation, the attachment of myristate to proteins, is a critical cellular process, and its dysregulation is implicated in various diseases, including cancer. The dual nature of this compound—delivering both a bioactive fatty acid and a key secondary messenger (Ca2+)—suggests a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for evaluating the in vitro cytotoxicity of this compound. Due to the limited direct research on this compound, this document synthesizes information from studies on myristic acid, its derivatives, and the established roles of calcium in cellular apoptosis to offer a foundational resource for researchers.

Introduction to this compound and its Potential Cytotoxic Mechanisms

Myristic acid, a 14-carbon saturated fatty acid, is known to be incorporated into cellular lipids and can be covalently attached to proteins in a process called N-myristoylation. This lipid modification is crucial for membrane targeting and the function of numerous signaling proteins involved in cell growth and proliferation. The inhibition of myristoylation is being explored as a therapeutic strategy in B-cell lymphomas.[1] Furthermore, compounds containing myristate, such as isopropyl myristate, have demonstrated dose-dependent cytotoxic effects on cancer cell lines like human breast adenocarcinoma (MCF-7).[2]

Calcium ions (Ca2+) are pivotal secondary messengers that regulate a vast array of cellular processes, including programmed cell death, or apoptosis.[3] Sustained elevations in intracellular calcium can trigger apoptotic cascades through various mechanisms, including the activation of calpains, modulation of Bcl-2 family proteins, and the induction of mitochondrial permeability transition, leading to the release of pro-apoptotic factors like cytochrome c.[3][4]

The cytotoxic potential of this compound likely stems from a combination of these two components:

-

Disruption of Lipid Metabolism and Myristoylation: The influx of myristate could disrupt cellular lipid homeostasis or interfere with normal protein myristoylation, leading to cellular stress.

-

Calcium-Induced Apoptosis: The release of calcium ions could elevate intracellular Ca2+ levels, triggering established apoptotic signaling pathways.

Quantitative Cytotoxicity Data (Illustrative)

| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 Value | Reference |

| Isopropyl Myristate | MCF-7 | MTT | Not Specified | 71.58 µg/mL | [2] |

| Myristoylated Peptide (Gbb-NBD) | HeLa | MTT | 24 | 0.5 µM (approx. 0.45 µg/mL) | [5][6] |

| Myristoylated Peptide (Myr-Cys-Ala-Val-Ala-Tyr-[3 methyl]His-OMe) | Various (NCI-60 Panel) | Not Specified | 48 | >50% growth inhibition at 10 µM for 34 of 56 cell lines | A synthesized peptide showed broad anti-tumor activity in the National Cancer Institute's screen.[7] |

Experimental Protocols

Preparation of this compound for In Vitro Studies

The preparation of fatty acid salt solutions is critical for reproducible results, as solubility and complexing agents can significantly impact experimental outcomes.

-

Stock Solution Preparation:

-

Dissolve this compound in a suitable organic solvent such as DMSO or ethanol at a high concentration (e.g., 100 mM).

-

Note: The choice of solvent and its final concentration in the culture medium must be tested for its own cytotoxicity in a vehicle control group.

-

-

Working Solution Preparation:

-

For cell-based assays, fatty acids are often complexed with bovine serum albumin (BSA) to mimic physiological conditions and improve solubility in aqueous culture media.

-

Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.

-

Warm the BSA solution to 37°C.

-

Slowly add the this compound stock solution to the warm BSA solution while vortexing to create a molar ratio of fatty acid to BSA between 3:1 and 6:1.

-

Incubate the mixture at 37°C for at least 30 minutes to allow for complexing.

-

Sterilize the final solution by passing it through a 0.22 µm filter.

-

Prepare serial dilutions in the complete cell culture medium to achieve the desired final concentrations for treatment.

-

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of their viability.[8]

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the BSA-complexed this compound. Include vehicle controls (medium with BSA and the solvent) and untreated controls.

-

Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Shake the plate gently for 15 minutes to dissolve the crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Membrane Integrity Assessment: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[10][11][12]

-

Experimental Setup: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay (Section 3.2, steps 1-3).

-

Controls: Prepare the following controls in triplicate:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

-

Background Control: Medium only.

-

-

Supernatant Collection: Centrifuge the plate at 400-600 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new, clear 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add an equal volume of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Add a stop solution if required by the kit and measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.

-

Washing: Wash the collected cells (1-5 x 10^5) twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound like this compound.

Hypothesized Signaling Pathway

This diagram outlines a plausible signaling cascade initiated by this compound, leading to apoptosis. It integrates the known effects of saturated fatty acids and elevated intracellular calcium. Saturated fatty acids are known to induce ER stress, which can lead to apoptosis.[17] Concurrently, an influx of Ca2+ can directly activate mitochondrial-dependent apoptotic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. ijamtes.org [ijamtes.org]

- 3. Calcium Signaling Regulates Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular Peptide N‑Myristoylation for Cancer Cell Ferroptosis without Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular Peptide N-Myristoylation for Cancer Cell Ferroptosis without Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor cell activity in vitro by myristoylated-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay [protocols.io]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 11. tiarisbiosciences.com [tiarisbiosciences.com]

- 12. LDH cytotoxicity assay [protocols.io]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources, Extraction, and Synthesis of Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid, serves as a crucial precursor in the synthesis of a variety of compounds utilized in the pharmaceutical, cosmetic, and research sectors. Its derivatives, such as isopropyl myristate and myristoyl chloride, are integral to the formulation of topical drug delivery systems and the synthesis of complex molecules. This technical guide provides an in-depth overview of the primary natural sources of myristic acid, detailed protocols for its extraction and purification, and its subsequent use in chemical synthesis.

Natural Sources of Myristic Acid

Myristic acid is predominantly found in the triglycerides of various plant-based oils and, to a lesser extent, in animal fats. The concentration of myristic acid can vary significantly between sources, making the selection of raw material a critical factor in the efficiency of extraction.

Table 1: Myristic Acid Content in Various Natural Sources

| Natural Source | Myristic Acid Content (% of total fatty acids) |

| Nutmeg Butter (Myristica fragrans) | 60 - 75%[1] |

| Coconut Oil (Cocos nucifera) | 16 - 21%[2] |

| Palm Kernel Oil (Elaeis guineensis) | 14 - 18%[3] |

| Bovine Milk Fat | 8 - 14%[4] |

| Human Breast Milk | 8.6%[4] |

| Animal Fats (e.g., Lard, Tallow) | 1 - 3%[5][6] |

Extraction and Purification of Myristic Acid

The extraction of myristic acid from natural triglycerides involves a multi-step process, beginning with the hydrolysis of the ester bonds, followed by the separation and purification of the resulting free fatty acids. The primary methods employed are saponification, fractional distillation, and crystallization.

Saponification: Hydrolysis of Triglycerides

Saponification is the initial step to liberate myristic acid from its triglyceride form. This is achieved by heating the fat or oil with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to yield glycerol and the corresponding fatty acid salts (soaps). Subsequent acidification of the soap mixture with a mineral acid, like hydrochloric acid (HCl), precipitates the free fatty acids.

Experimental Protocol: Saponification of Nutmeg Butter

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 100 g of nutmeg butter with a solution of 40 g of NaOH dissolved in 200 mL of 95% ethanol.

-

Saponification: Heat the mixture to reflux for 1-2 hours with constant stirring. The completion of the reaction is indicated by the formation of a clear, homogenous solution.

-

Ethanol Removal: After reflux, distill off the ethanol to concentrate the soap mixture.

-

Acidification: Dissolve the resulting soap paste in 500 mL of hot water. While stirring vigorously, slowly add concentrated HCl until the pH of the solution is approximately 2. This will cause the free fatty acids to precipitate out of the solution.

-

Isolation: Allow the mixture to cool to room temperature, which will cause the fatty acids to solidify. Collect the solid fatty acid cake by vacuum filtration and wash it thoroughly with cold water to remove any remaining mineral acid and glycerol.

-

Drying: Dry the fatty acid mixture in a vacuum oven at a temperature below its melting point (54.4 °C for myristic acid).

Purification by Fractional Distillation

Fractional distillation is a highly effective method for separating fatty acids based on their different boiling points. This technique is particularly useful for isolating myristic acid (C14) from other fatty acids commonly found in sources like coconut and palm kernel oil, such as lauric acid (C12) and palmitic acid (C16). Industrial-scale distillation is performed under vacuum to lower the boiling points of the fatty acids and prevent thermal degradation.[7]

Table 2: Boiling Points of Common Saturated Fatty Acids at Reduced Pressure

| Fatty Acid | Carbon Chain | Boiling Point at 10 mmHg (°C) |

| Lauric Acid | C12 | 176 |

| Myristic Acid | C14 | 199 |

| Palmitic Acid | C16 | 222 |

| Stearic Acid | C18 | 243 |

Experimental Protocol: Laboratory-Scale Fractional Distillation

-

Apparatus: Assemble a fractional distillation apparatus with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.

-

Procedure:

-

Place the crude fatty acid mixture (obtained from saponification) into the distillation flask.

-

Apply vacuum to the system, gradually reducing the pressure to approximately 10 mmHg.

-

Begin heating the distillation flask.

-

Collect the different fatty acid fractions based on their boiling points. The fraction distilling around 199 °C at 10 mmHg will be enriched in myristic acid.

-

Monitor the purity of the fractions using Gas Chromatography-Flame Ionization Detection (GC-FID).

-

Purification by Solvent Crystallization

Solvent crystallization is another powerful technique for purifying myristic acid. This method relies on the differential solubility of fatty acids in a given solvent at a specific temperature. By carefully selecting the solvent and controlling the cooling rate, myristic acid can be selectively crystallized from a mixture.

Experimental Protocol: Solvent Crystallization from a Lauric/Myristic Acid Mixture

-

Solvent Selection: Acetone and methanol are commonly used solvents for fatty acid crystallization. The choice of solvent affects the yield and purity of the final product.

-

Dissolution: Dissolve the fatty acid mixture in the chosen solvent (e.g., a 1:10 ratio of fatty acids to acetone by weight) by gently warming the solution.

-

Crystallization: Slowly cool the solution in a controlled manner. Myristic acid, being less soluble than lauric acid at lower temperatures, will crystallize out first.

-

Isolation: Separate the myristic acid crystals from the mother liquor (which will be enriched in lauric acid) by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering impurities and then dry them under vacuum.

Table 3: Comparison of Myristic Acid Purification Methods

| Method | Principle | Advantages | Disadvantages | Typical Purity |

| Fractional Distillation | Separation based on boiling point differences. | High throughput, suitable for industrial scale, can achieve high purity. | Energy-intensive, potential for thermal degradation of unsaturated fatty acids. | >99% |

| Solvent Crystallization | Separation based on differential solubility. | Can achieve very high purity, less energy-intensive than distillation. | Requires the use of organic solvents, lower throughput than distillation. | >99.5% |

Synthesis of Myristic Acid Derivatives

Purified myristic acid is a versatile starting material for the synthesis of various commercially important compounds.

Synthesis of Isopropyl Myristate

Isopropyl myristate is a widely used emollient in cosmetics and a penetration enhancer in topical pharmaceutical formulations.[8] It is synthesized by the esterification of myristic acid with isopropanol.

Experimental Protocol: Enzymatic Synthesis of Isopropyl Myristate

-

Reaction Mixture: In a round-bottom flask, combine myristic acid (1 mole), isopropanol (3 moles), and an immobilized lipase catalyst (e.g., Novozym 435, 5% by weight of myristic acid).[1][9]

-

Reaction Conditions: Heat the mixture to 60°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by measuring the acid value of the mixture.

-

Work-up: After the reaction is complete, filter off the immobilized enzyme for reuse. Remove the excess isopropanol by distillation under reduced pressure.

-

Purification: The resulting crude isopropyl myristate can be purified by vacuum distillation.

Synthesis of Myristoyl Chloride

Myristoyl chloride is a reactive acyl chloride used in the synthesis of esters, amides, and for the myristoylation of proteins in research settings. It is typically prepared by reacting myristic acid with a chlorinating agent such as thionyl chloride (SOCl₂).[10]

Experimental Protocol: Synthesis of Myristoyl Chloride [10]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts.

-

Reaction: To one mole of myristic acid in the flask, slowly add 1.2 moles of thionyl chloride.

-

Heating: Gently heat the reaction mixture to reflux for 1-2 hours. The evolution of gas will indicate the progress of the reaction.

-

Purification: After the reaction is complete, purify the myristoyl chloride by fractional distillation under reduced pressure.

Mandatory Visualizations

Workflow for Myristic Acid Extraction and Synthesis

Caption: Workflow for the extraction of myristic acid and its synthesis into derivatives.

N-Myristoylation Signaling Pathway: Src Kinase Activation

N-myristoylation is a crucial lipid modification where N-myristoyltransferase (NMT) attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine of a protein. This modification is critical for membrane targeting and the function of many signaling proteins, such as the proto-oncogene tyrosine-protein kinase Src.

Caption: N-myristoylation pathway leading to Src kinase activation at the plasma membrane.

Logical Relationships in Myristic Acid Purification

The efficiency of myristic acid purification is dependent on the interplay of various experimental parameters. The following diagram illustrates the logical relationships between key parameters in solvent crystallization and their impact on the final product's yield and purity.

Caption: Logical relationships between crystallization parameters and purification outcomes.

References

- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oliviaoleo.com [oliviaoleo.com]

- 4. macbeth-project.eu [macbeth-project.eu]

- 5. Structures of Saccharomyces cerevisiae N-myristoyltransferase with bound myristoylCoA and peptide provide insights about substrate recognition and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. technoilogy.it [technoilogy.it]

- 8. Chempri [chempri.com]

- 9. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of High-Purity Calcium Myristate: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of high-purity calcium myristate (Ca(C₁₄H₂₇O₂)₂). The described method is a two-step process involving the saponification of myristic acid with sodium hydroxide to yield sodium myristate, followed by a precipitation reaction with calcium chloride. This double displacement reaction is a reliable method for producing this compound with a high degree of purity, suitable for applications in pharmaceutical formulations, cosmetics, and as a laboratory reagent. Detailed methodologies for the synthesis, purification, and characterization are presented, along with a summary of quantitative data and a visual representation of the experimental workflow.

Introduction

This compound, the calcium salt of myristic acid, is a metallic soap with diverse applications. In the pharmaceutical industry, it is utilized as a lubricant, an emulsifying agent, and a stabilizer in various formulations. Its biocompatibility and specific physical properties make it a valuable excipient in drug delivery systems. The synthesis of high-purity this compound is crucial to ensure the quality, safety, and efficacy of the final products. This protocol details a reproducible laboratory-scale synthesis via a precipitation method, which allows for excellent control over the final product's purity.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of high-purity this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Myristic Acid (C₁₄H₂₈O₂) | 22.84 g (0.1 mol) | High purity (>98%) |

| Sodium Hydroxide (NaOH) | 4.00 g (0.1 mol) | In 100 mL deionized water |

| Calcium Chloride (CaCl₂) | 5.55 g (0.05 mol) | In 100 mL deionized water |

| Reaction Conditions | ||

| Saponification Temperature | 80-90 °C | |

| Saponification Time | 1 hour | |

| Precipitation Temperature | 50-60 °C | |

| Product Characterization | ||

| Theoretical Yield | 24.74 g | Based on myristic acid as the limiting reagent |

| Expected Purity | >99% | After purification |

| Molecular Formula | C₂₈H₅₄CaO₄ | |

| Molecular Weight | 494.80 g/mol | [1] |

| Appearance | Fine, white powder |

Experimental Protocols

This protocol is divided into two main stages: the synthesis of sodium myristate via saponification and the subsequent precipitation of this compound.

Part 1: Synthesis of Sodium Myristate Solution

-

Preparation of Reactants:

-

Accurately weigh 22.84 g of myristic acid and place it in a 500 mL beaker.

-

Prepare a 1 M sodium hydroxide solution by dissolving 4.00 g of NaOH pellets in 100 mL of deionized water in a separate beaker. Allow the solution to cool to room temperature.

-

-

Saponification:

-

Add the prepared sodium hydroxide solution to the beaker containing the myristic acid.

-

Add 100 mL of 95% ethanol to the mixture to act as a co-solvent and facilitate the reaction.

-

Heat the mixture on a hot plate with constant stirring to 80-90 °C.

-

Maintain this temperature and continue stirring for approximately 1 hour, or until all the myristic acid has dissolved and the solution becomes clear, indicating the completion of the saponification reaction to form sodium myristate.

-

Part 2: Precipitation and Purification of this compound

-

Preparation of Calcium Chloride Solution:

-

Prepare a 0.5 M calcium chloride solution by dissolving 5.55 g of anhydrous calcium chloride in 100 mL of deionized water in a 250 mL beaker.

-

-

Precipitation:

-

While stirring the hot sodium myristate solution from Part 1, slowly add the calcium chloride solution dropwise.

-

A white precipitate of this compound will form immediately.

-

After the complete addition of the calcium chloride solution, continue stirring the mixture for an additional 30 minutes at 50-60 °C to ensure complete precipitation and to promote the growth of larger crystals.

-

-

Purification:

-

Allow the precipitate to settle, then decant the supernatant liquid.

-

Washing: Wash the precipitate by adding 200 mL of hot deionized water, stirring vigorously for 10 minutes, and then allowing the precipitate to settle before decanting the wash water. This step is crucial for removing any unreacted salts (like sodium chloride) and other impurities. Repeat this washing process three to four times.

-

Filtration: After the final wash, collect the this compound precipitate by vacuum filtration using a Büchner funnel and an appropriate filter paper.

-

Final Rinse: While the precipitate is on the filter paper, wash it with a small amount of cold deionized water, followed by a rinse with a small amount of ethanol to aid in drying.

-

-

Drying:

-

Carefully transfer the filtered this compound to a pre-weighed watch glass or drying dish.

-

Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved. This will ensure the removal of all residual water and ethanol.

-

-

Characterization:

-

The final product should be a fine, white powder.

-

The purity of the synthesized this compound can be confirmed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic carboxylate salt peaks and the absence of free myristic acid, and thermogravimetric analysis (TGA) to determine the thermal stability and decomposition profile.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of high-purity this compound.

References

Application Notes and Protocols for Calcium Myristate as a Lubricant in Pharmaceutical Tablet Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction